二十碳五烯酸

描述

二十碳五烯酸乙酯,也称为二十碳五烯酸,是一种常见于鱼油中的多不饱和脂肪酸。它是一种重要的ω-3脂肪酸,是前列腺素-3和血栓烷-3家族的前体。 二十碳五烯酸乙酯被用于各种补充剂和药物中,以降低血脂浓度,减少心血管疾病的发生率,防止血小板聚集,并抑制花生四烯酸转化为血栓烷-2和前列腺素-2家族 .

科学研究应用

二十碳五烯酸乙酯具有广泛的科学研究应用:

化学: 用作合成各种生物活性化合物的先驱。

生物学: 研究其在细胞膜结构和功能中的作用。

作用机制

二十碳五烯酸乙酯通过多种机制发挥其作用:

甘油三酯减少: 它减少肝脏极低密度脂蛋白甘油三酯的合成,并增强甘油三酯从循环颗粒中的清除。

抗炎: 二十碳五烯酸乙酯通过抑制促炎性花生四烯酸类化合物的产生而具有抗炎特性。

生化分析

Biochemical Properties

Eicosapentaenoic acid acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids . These eicosanoids are important biochemical mediators involved in various physiological processes, including inflammation and blood clotting .

Cellular Effects

Eicosapentaenoic acid affects cell function and metabolism . It has been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism in animal models . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Eicosapentaenoic acid exerts its effects at the molecular level through various mechanisms. It binds to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation . It also acts as a signaling molecule and serves as a ligand for transcription factors .

Temporal Effects in Laboratory Settings

The effects of Eicosapentaenoic acid change over time in laboratory settings. For instance, a study showed that 10-week supplementation with Eicosapentaenoic acid significantly lowered the tricarboxylic acid (TCA) cycle intermediates fumarate and α-ketoglutarate and increased glucuronate, UDP-glucuronate, and non-esterified DHA .

Dosage Effects in Animal Models

The effects of Eicosapentaenoic acid vary with different dosages in animal models. High doses of Eicosapentaenoic acid have been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism

Metabolic Pathways

Eicosapentaenoic acid is involved in several metabolic pathways. It is a precursor to several important compounds in the body, such as eicosanoids, which regulate various physiological processes including inflammation and blood clotting . It also significantly affects the TCA cycle, the interconversion of pentose and glucuronate, and alanine, and aspartate and glutamate pathways .

Transport and Distribution

Eicosapentaenoic acid is transported and distributed within cells and tissues. It is a lipophilic molecule, allowing it to bind to the phospholipid bilayer in blood vessels . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, need further study.

Subcellular Localization

As a major component of the brain cell membranes, it is likely localized to the cell membrane

准备方法

合成路线和反应条件

二十碳五烯酸乙酯可以通过二十碳五烯酸与乙醇的酯化反应合成。该反应通常涉及使用强酸催化剂,例如硫酸,在回流条件下进行。 所得产物然后通过蒸馏或重结晶进行纯化,以获得高纯度的二十碳五烯酸乙酯 .

工业生产方法

二十碳五烯酸乙酯的工业生产涉及从鱼油中提取二十碳五烯酸,然后与乙醇进行酯化反应。 该过程包括几个纯化步骤,例如分子蒸馏和色谱法,以确保最终产品符合药用级标准 .

化学反应分析

反应类型

二十碳五烯酸乙酯会发生各种化学反应,包括氧化、还原和取代。 由于其多个双键,它特别容易被氧化,这些双键可以与氧气反应形成过氧化物和其他氧化产物 .

常用试剂和条件

氧化: 二十碳五烯酸乙酯可以使用高锰酸钾或过氧化氢等试剂在温和条件下进行氧化。

还原: 二十碳五烯酸乙酯的还原可以使用氢气在钯催化剂的存在下进行。

形成的主要产物

氧化: 二十碳五烯酸乙酯的氧化导致形成氢过氧化物和其他含氧衍生物。

还原: 还原导致形成饱和脂肪酸。

取代: 卤化产生二十碳五烯酸乙酯的卤代衍生物.

相似化合物的比较

类似化合物

二十二碳六烯酸(DHA): 另一种存在于鱼油中的ω-3脂肪酸,以其在脑健康中的作用而闻名。

α-亚麻酸(ALA): 一种存在于亚麻籽和奇亚籽中的植物性ω-3脂肪酸。

二十碳五烯酸(EPA): 二十碳五烯酸乙酯的母体化合物,也存在于鱼油中.

独特性

二十碳五烯酸乙酯由于其在降低心血管风险方面的特定治疗应用及其在临床试验中得到充分证实的疗效而具有独特性。 与其他ω-3脂肪酸不同,二十碳五烯酸乙酯已被证明能显著降低甘油三酯升高的患者的心血管事件风险 .

属性

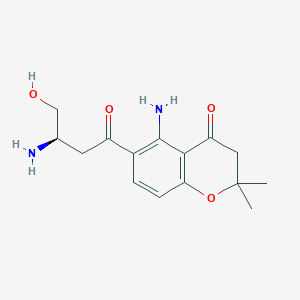

IUPAC Name |

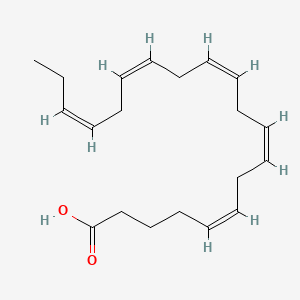

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZBEHYOTPTENJ-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041023 | |

| Record name | Timnodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Eicosapentaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The anti-inflammatory, antithrombotic and immunomodulatory actions of EPA is probably due to its role in eicosanoid physiology and biochemistry. Most eicosanoids are produced by the metabolism of omega-3 fatty acids, specifically, arachidonic acid. These eicosanoids, leukotriene B4 (LTB4) and thromboxane A2 (TXA2) stimulate leukocyte chemotaxis, platelet aggregation and vasoconstriction. They are thrombogenic and artherogenic. On the other hand, EPA is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis and are anti-artherogenic and anti-thrombotic. The triglyceride-lowering effect of EPA results from inhibition of lipogenesis and stimulation of fatty acid oxidation. Fatty acid oxidation of EPA occurs mainly in the mitochondria. EPA is a substrate for Prostaglandin-endoperoxide synthase 1 and 2. It also appears to affect the function and bind to the Carbohydrate responsive element binding protein (ChREBP) and to a fatty acid receptor (G-coupled receptor) known as GP40. | |

| Record name | Icosapent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10417-94-4 | |

| Record name | Timnodonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10417-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosapent [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Timnodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOSAPENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN7QOV9EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eicosapentaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does eicosapentaenoic acid exert its anti-inflammatory effects?

A1: Eicosapentaenoic acid primarily exerts its anti-inflammatory effects by competing with arachidonic acid for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [] This competition leads to a decrease in the production of pro-inflammatory eicosanoids, such as prostaglandin E2 and leukotriene B4, from arachidonic acid. [] Additionally, eicosapentaenoic acid can be metabolized into less potent eicosanoids like prostaglandin E3 and leukotriene B5, further contributing to the anti-inflammatory effects. []

Q2: Can eicosapentaenoic acid influence cytokine production?

A2: Yes, studies show that increased dietary intake of eicosapentaenoic acid can reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) by peripheral blood mononuclear cells. [] This effect is linked to eicosapentaenoic acid's ability to modulate the expression of nuclear factor-κB (NF-κB), a key regulator of inflammation. []

Q3: What is the molecular formula and weight of eicosapentaenoic acid?

A3: The molecular formula of eicosapentaenoic acid is C20H30O2, and its molecular weight is 302.45 g/mol.

Q4: Are there any computational models available for eicosapentaenoic acid?

A4: While specific QSAR models for eicosapentaenoic acid are not extensively discussed in the provided research, computational chemistry approaches can be utilized to study its interactions with enzymes like COX and LOX. These models can offer insights into binding affinities, potential inhibitory effects, and structural modifications for optimizing its activity.

Q5: How does the trans configuration of TEPA impact its biological activity compared to EPA?

A5: The trans configuration of TEPA significantly alters its biological activity compared to EPA. Research suggests that TEPA, unlike EPA, does not influence the release of leukotriene B4 from stimulated rat peritoneal exudate cells. [] Additionally, TEPA is taken up by these cells at lower levels than EPA. [] These findings suggest that the trans conformation might result in different interactions with enzymes and receptors, leading to altered biological effects.

Q6: How can the stability and bioavailability of eicosapentaenoic acid be improved in food formulations?

A6: Nanoemulsion technology can enhance the stability and bioavailability of eicosapentaenoic acid in food formulations. [] For instance, incorporating fish oil/γ-oryzanol nanoemulsion into yogurt significantly reduced the oxidation of eicosapentaenoic acid, as evidenced by lower peroxide values over time. [] This approach also improved the retention of eicosapentaenoic acid and docosahexaenoic acid content in the yogurt. []

Q7: How does dietary eicosapentaenoic acid affect plasma lipid profiles?

A7: Dietary eicosapentaenoic acid can significantly impact plasma lipid profiles. Studies show that high-dose eicosapentaenoic acid ethyl ester supplementation in humans led to a dose-dependent reduction in plasma triglycerides. [] A significant decrease in plasma cholesterol was also observed, but only at the higher dose. []

Q8: How long does it take for dietary eicosapentaenoic acid to be incorporated into tissues?

A8: The incorporation rate of eicosapentaenoic acid into tissues can vary. Research shows that in a study on dogs, supplementation with approximately 10 g of n-3 polyunsaturated fatty acids (including eicosapentaenoic acid) daily resulted in a two-fold increase in serum n-3 polyunsaturated fatty acid proportion by day 5 and a three-fold increase by day 15. [] These levels returned close to baseline approximately 12 days after stopping supplementation. []

Q9: What effect does eicosapentaenoic acid have on corneal neovascularization?

A9: Eicosapentaenoic acid exhibits inhibitory effects on corneal neovascularization (CNV). In a rat model of CNV induced by alkali cauterization, subconjunctival injections of eicosapentaenoic acid significantly reduced the relative area of CNV compared to the control group. [] The treatment also led to faster corneal epithelium repair, reduced corneal edema, and fewer inflammatory cells. []

Q10: Can dietary eicosapentaenoic acid protect against autoimmune diseases?

A10: Studies in animal models suggest a potential protective role for dietary eicosapentaenoic acid against autoimmune diseases. For instance, female NZB/NZW F1 mice, a model for autoimmune nephritis, showed significant protection from the disease when fed a menhaden oil diet rich in eicosapentaenoic acid. [] The protective effect was observed even when the diet was introduced later in life, suggesting that eicosapentaenoic acid might act by reducing inflammation rather than solely suppressing autoantibody production. []

Q11: Can eicosapentaenoic acid be used to treat cardiac arrhythmias?

A11: Eicosapentaenoic acid demonstrates potential in preventing fatal cardiac arrhythmias. In a dog model of sudden cardiac death, intravenous administration of purified eicosapentaenoic acid, docosahexaenoic acid, or α-linolenic acid significantly protected the animals from ischemia-induced ventricular fibrillation. [] These findings suggest that ω-3 fatty acids, including EPA, might offer cardioprotective benefits by influencing cardiac electrical stability. []

Q12: Are there any adverse effects associated with high-dose eicosapentaenoic acid supplementation?

A12: While generally considered safe, high-dose eicosapentaenoic acid supplementation can lead to gastrointestinal side effects. A study found that while a daily dose of 6 g of eicosapentaenoic acid ethyl ester was well-tolerated, increasing the dose to 18 g daily resulted in diarrhea and steatorrhea in healthy volunteers. []

Q13: Are there any novel delivery systems for eicosapentaenoic acid that enhance its targeted delivery?

A13: While targeted delivery systems for eicosapentaenoic acid are not explicitly covered in the provided research, advancements in drug delivery technologies could potentially be applied to eicosapentaenoic acid. Nanoparticle-based delivery systems, for example, could encapsulate eicosapentaenoic acid, protecting it from degradation and facilitating targeted delivery to specific tissues or cells, thereby enhancing its therapeutic efficacy.

Q14: Can plasma fatty acid profiles serve as biomarkers for specific health conditions?

A14: Research suggests that plasma fatty acid profiles might be valuable biomarkers for certain health conditions. For instance, in a study involving men, higher serum docosahexaenoic acid concentration was associated with a reduced risk of atrial fibrillation, suggesting its potential as a predictive biomarker. []

Q15: What analytical techniques are used to determine the fatty acid composition of biological samples?

A15: Gas chromatography (GC) is a widely used technique for analyzing fatty acid composition in biological samples, including EPA. [] This method separates and quantifies different fatty acids based on their retention times within a specialized column.

Q16: How does the increasing demand for eicosapentaenoic acid impact marine ecosystems?

A16: The growing demand for eicosapentaenoic acid, primarily sourced from fatty fish, raises concerns about overfishing and its impact on marine ecosystems. Exploring alternative and sustainable sources of eicosapentaenoic acid, such as algae-based production methods, is crucial to alleviate the pressure on marine resources and ensure environmental sustainability. []

Q17: Does the form of eicosapentaenoic acid affect its bioavailability?

A17: Yes, the form in which eicosapentaenoic acid is consumed can significantly impact its bioavailability. For instance, eicosapentaenoic acid in triglyceride form, as found naturally in fatty fish, generally exhibits better absorption than ethyl ester forms commonly found in some supplements. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。